molecular formula C5H6BrClF3N3 B6217830 1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride CAS No. 2751620-74-1

1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride

Cat. No.: B6217830
CAS No.: 2751620-74-1
M. Wt: 280.5
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Description

1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methanamine group attached to the imidazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the bromine atom: Bromination of the imidazole ring is carried out using bromine or a brominating agent.

    Addition of the trifluoromethyl group:

    Attachment of the methanamine group: This is achieved through a nucleophilic substitution reaction.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control of reaction conditions.

Chemical Reactions Analysis

1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride can be compared with other similar compounds, such as:

    5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole: This compound has a similar trifluoromethyl group but differs in the ring structure and substitution pattern.

    1-bromo-4-fluoro-2-(trifluoromethyl)benzene: This compound contains a trifluoromethyl group and a bromine atom but lacks the imidazole ring.

    1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole: This compound has a similar imidazole ring but differs in the substitution pattern and additional functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

2751620-74-1

Molecular Formula

C5H6BrClF3N3

Molecular Weight

280.5

Purity

95

Origin of Product

United States

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